(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
CAS No.: 1018896-79-1
Cat. No.: VC8038486
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018896-79-1 |
|---|---|
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 |
| Standard InChI Key | QOJCEWYVJOLFHN-JBUOLDKXSA-N |
| Isomeric SMILES | C1CN[C@@H]([C@H]1O)CO.Cl |
| SMILES | C1CNC(C1O)CO.Cl |
| Canonical SMILES | C1CNC(C1O)CO.Cl |
Introduction
Chemical and Physical Properties
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative characterized by a hydroxymethyl group at the C2 position and a hydroxyl group at the C3 position, with stereochemical configurations specified as 2R and 3S. Its molecular formula is C₅H₁₂ClNO₂, and it exists as a hydrochloride salt to enhance stability and solubility .
| Property | Value | Source |
|---|---|---|
| CAS Number | 98900-30-2 | |
| PubChem CID | 15607344 | |
| Purity | 97% | |
| Molecular Weight | 169.61 g/mol (base) + 36.46 g/mol (HCl) | Calculated |
| Solubility | Likely polar solvents (e.g., water, methanol) | Inferred |
The compound’s stereochemistry is critical for its interactions in chiral environments, making it valuable in asymmetric synthesis . Its hydrochloride form ensures improved handling and storage stability compared to the free base.
Synthesis and Production
Challenges in Stereochemical Control
Achieving the 2R,3S configuration requires precise chiral induction during synthesis. Techniques such as asymmetric catalysis or enzymatic resolution could be employed, though specific details remain proprietary. The lack of publicly available protocols underscores the compound’s niche applications and proprietary value in pharmaceutical research.
| Quantity | Price (USD) | Availability |
|---|---|---|
| 100 mg | $140.90 | 8–12 weeks lead time |
| 250 mg | $224.90 | 8–12 weeks lead time |
| 500 mg | $374.90 | 8–12 weeks lead time |
| 1 g | $561.90 | 8–12 weeks lead time |
| 5 g | $2,811.90 | 8–12 weeks lead time |
Suppliers like eChemi also list the compound, though discrepancies in CAS numbers (e.g., 153039-15-7) suggest potential mislabeling or variant forms . Researchers are advised to verify CAS and structural details before procurement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume